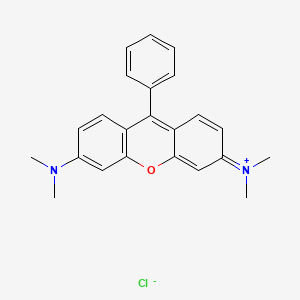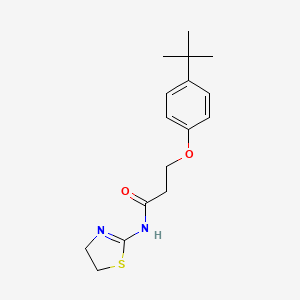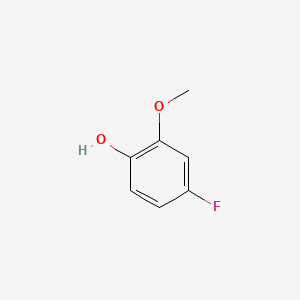
Tetramethylrosamine chloride
Descripción general
Descripción
Tetramethylrosamine chloride, also known as 3,6-bis(dimethylamino)-9-phenylxanthylium chloride, is a synthetic organic compound belonging to the family of xanthene dyes. It is widely used as a fluorescent dye due to its ability to emit bright red-orange fluorescence. The compound has a molecular formula of C23H23N2OCl and a molecular weight of 378.9 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetramethylrosamine chloride is typically synthesized through the oxidation of dihydrotetramethylrosamine. The reaction involves the use of horseradish peroxidase as a catalyst . The general reaction conditions include:
Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Temperature: Room temperature
Catalyst: Horseradish peroxidase
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: Tetramethylrosamine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to its corresponding leuco form.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of leuco-tetramethylrosamine.
Substitution: Formation of substituted xanthene derivatives.
Aplicaciones Científicas De Investigación
Tetramethylrosamine chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye for studying chemical reactions and molecular interactions.
Biology: Employed in cellular imaging and fluorescence microscopy to study cellular structures and functions.
Medicine: Utilized in diagnostic assays and as a marker for tracking cellular processes.
Industry: Applied in the manufacturing of fluorescent materials and dyes
Mecanismo De Acción
The mechanism of action of tetramethylrosamine chloride involves its ability to emit fluorescence upon excitation by light. The compound is taken up by functioning mitochondria and retained as long as the organelle remains intact. This property makes it useful for studying mitochondrial function and cellular health. The molecular targets include mitochondrial membranes and cellular structures that interact with the dye .
Comparación Con Compuestos Similares
Tetramethylrosamine chloride is unique due to its bright red-orange fluorescence and high affinity for mitochondrial membranes. Similar compounds include:
Rhodamine 123: Another xanthene dye used for mitochondrial staining but with different fluorescence properties.
Fluorescein: A widely used fluorescent dye with green fluorescence, contrasting with the red-orange fluorescence of this compound.
Tetramethylrhodamine: A related compound with similar applications but different spectral properties
This compound stands out due to its specific fluorescence characteristics and its effectiveness in studying mitochondrial function and cellular health.
Propiedades
IUPAC Name |
[6-(dimethylamino)-9-phenylxanthen-3-ylidene]-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2O.ClH/c1-24(2)17-10-12-19-21(14-17)26-22-15-18(25(3)4)11-13-20(22)23(19)16-8-6-5-7-9-16;/h5-15H,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVADGBQPMPMIQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376364 | |
| Record name | Tetramethylrosamine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6837-70-3 | |
| Record name | Tetramethylrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006837703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylrosamine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[3-(1-AZEPANYLSULFONYL)-4-CHLOROBENZOYL]AMINO}BENZOIC ACID](/img/structure/B1225174.png)
![1-(3-Chlorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B1225176.png)
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B1225177.png)
![2-Phenylacetic acid [2-[4-[(4-ethoxyanilino)-oxomethyl]anilino]-2-oxoethyl] ester](/img/structure/B1225181.png)
![N9-(4-butoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B1225182.png)
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1225183.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B1225184.png)
![N-(4-bromo-3-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1225185.png)




![1-[2-(2-Amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea](/img/structure/B1225196.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B1225198.png)
